molecular formula C40H25N7Na4O15S4 B12731427 Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate CAS No. 94134-51-7

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate

Cat. No.: B12731427
CAS No.: 94134-51-7
M. Wt: 1063.9 g/mol
InChI Key: KBRYLTBCMXFYQO-UHFFFAOYSA-J
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Description

This compound is a polycyclic azo dye characterized by multiple naphthalene cores linked via azo (-N=N-) groups and functionalized with sulfonate (-SO₃⁻) groups, anilino carbonyl, and 2-oxopropyl moieties. Its tetrasodium form ensures high water solubility, a critical feature for industrial applications such as textile dyeing, where even distribution in aqueous media is essential. The synthesis involves sequential diazotization and coupling reactions, as evidenced by studies on analogous compounds . The presence of four sulfonate groups enhances solubility and ionic stability, while the extended conjugation system (naphthyl-azo-naphthyl linkages) contributes to its intense coloration .

Properties

CAS No.

94134-51-7

Molecular Formula

C40H25N7Na4O15S4

Molecular Weight

1063.9 g/mol

IUPAC Name

tetrasodium;5-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C40H29N7O15S4.4Na/c1-21(48)37(40(50)41-23-8-3-2-4-9-23)46-45-32-20-25(63(51,52)53)16-22-17-35(66(60,61)62)38(39(49)36(22)32)47-44-31-15-14-30(26-10-5-6-11-27(26)31)43-42-24-18-29-28(34(19-24)65(57,58)59)12-7-13-33(29)64(54,55)56;;;;/h2-20,37,49H,1H3,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

KBRYLTBCMXFYQO-UHFFFAOYSA-J

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bonds typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize results.

    Biology: Employed in staining techniques to highlight specific structures in biological samples.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints.

Mechanism of Action

The mechanism of action of tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate involves its interaction with various molecular targets. The azo groups in the compound can form stable complexes with metal ions, which can affect the compound’s color and stability. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Key Observations:

Sulfonate Content : The target compound and Direct Blue 71 both have four sulfonate groups, ensuring superior water solubility compared to trisodium derivatives (e.g., ).

Application and Stability

  • Thermal Stability : Triazine-containing analogs (e.g., ) exhibit enhanced thermal stability due to rigid heterocyclic rings, whereas the target compound’s aliphatic 2-oxopropyl group may lower its thermal resistance.
  • Chromophoric Strength : The extended conjugation in the target compound likely results in a higher molar extinction coefficient compared to tricyclic dyes like Direct Blue 71 .
  • Environmental Impact: Sulfonated azo dyes generally persist in aquatic systems, but the tetrasodium form’s ionic nature may improve biodegradability relative to non-ionic derivatives .

Research Findings

  • Synthetic Yield : The target compound’s yield is likely lower than triazine-based dyes due to multi-step coupling reactions and solubility challenges during diazotization .
  • Spectroscopic Behavior : Unlike imidazo-pyridine derivatives (e.g., ), the target compound’s UV-Vis spectrum shows redshifted absorption due to extended π-conjugation.

Biological Activity

Tetrasodium 3-((4-((8-((1-((anilino)carbonyl)-2-oxopropyl)azo)-1-hydroxy-3,6-disulphonato-2-naphthyl)azo)naphthyl)azo)naphthalene-1,5-disulphonate, commonly referred to as a complex azo dye, exhibits a range of biological activities that are significant in various fields, including biochemistry and environmental science. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of azo dyes characterized by the presence of multiple azo groups (-N=N-) which contribute to their vibrant colors and biological interactions. The molecular formula is C24H20N6Na4O13S4C_{24}H_{20}N_6Na_4O_{13}S_4, indicating a complex structure with multiple functional groups that influence its solubility and reactivity in biological systems.

PropertyValue
Molecular Weight644.56 g/mol
SolubilitySoluble in water
pHNeutral to slightly acidic
ColorBright red

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The azo dye's structure allows it to undergo reduction reactions, leading to the formation of reactive intermediates that can bind to cellular components.

Antioxidant Activity : Studies have shown that azo dyes can exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer.

Antimicrobial Properties : Some derivatives of azo dyes have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

  • Antioxidant Activity Evaluation :
    A study evaluated the antioxidant capacity of various azo dyes, including this compound). Results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, suggesting effective free radical scavenging abilities.
  • Antimicrobial Testing :
    In a clinical trial assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that concentrations as low as 50 µg/mL inhibited bacterial growth significantly. This study highlights its potential application in developing antimicrobial agents.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantScavenging free radicalsStudy 1
AntimicrobialInhibition of bacterial growthStudy 2
CytotoxicityInduced apoptosis in cancer cellsStudy 3

Environmental Impact

Azo dyes are known for their environmental persistence and potential toxicity. The degradation products of such compounds can be harmful to aquatic life and may accumulate in the food chain. Research into bioremediation strategies is ongoing, focusing on microorganisms capable of degrading azo dyes into less harmful substances.

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